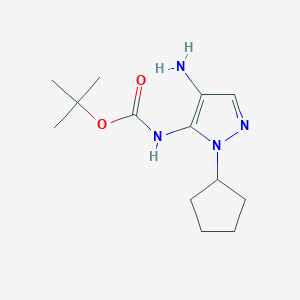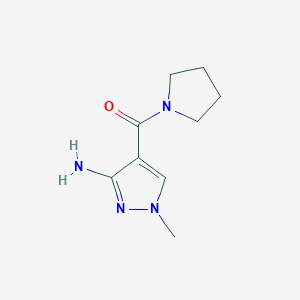![molecular formula C15H21N3O B11728902 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728902.png)
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a butan-2-yl group and a 3-methoxyphenylmethyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
準備方法
The synthesis of 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1-(butan-2-yl)-1H-pyrazol-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous production methods could be employed to enhance efficiency and scalability.
化学反応の分析
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development. Its interactions with biological targets can be studied to identify potential medicinal properties.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.
作用機序
The mechanism of action of 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-5-amine: A similar compound with a different substitution pattern on the pyrazole ring.
1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine: A compound with a methoxy group at a different position on the phenyl ring.
1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine: Another similar compound with a different substitution pattern on the pyrazole ring.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
1-butan-2-yl-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C15H21N3O/c1-4-12(2)18-9-8-15(17-18)16-11-13-6-5-7-14(10-13)19-3/h5-10,12H,4,11H2,1-3H3,(H,16,17) |
InChIキー |
GPFMBKWTIKSNAB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)

![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)


![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)

![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)
